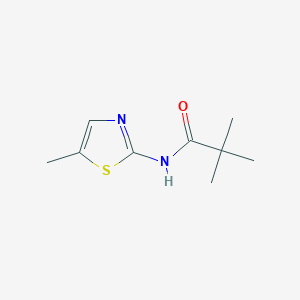
2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Overview
Description
2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide, also known as DMTP, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMTP is a thiazole derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the modulation of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, this compound has been found to exhibit various other biochemical and physiological effects. It has been shown to have antioxidant properties, as well as the ability to modulate lipid metabolism and glucose uptake.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide in lab experiments is its relatively simple synthesis method. Additionally, its wide range of potential therapeutic applications makes it a versatile compound for research. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in experiments.
Future Directions
There are several potential future directions for research on 2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments. Finally, there is potential for this compound to be used in combination with other compounds for synergistic effects.
Scientific Research Applications
2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been investigated for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-6-5-10-8(13-6)11-7(12)9(2,3)4/h5H,1-4H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHKGWAMWPBOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4430384.png)

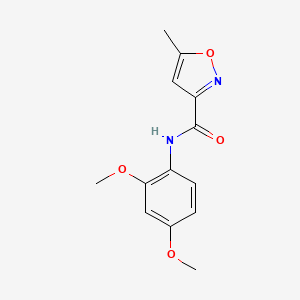
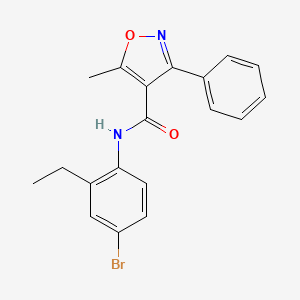
![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4430417.png)

![5-bromo-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4430429.png)
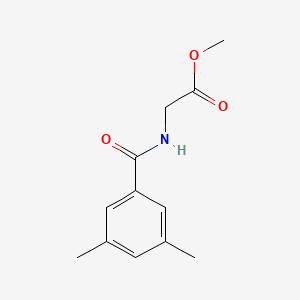

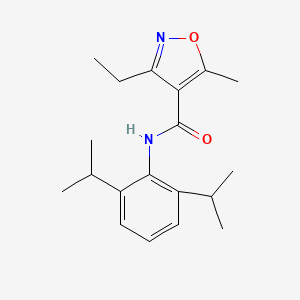
![4-[(4-bromo-3-chloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4430463.png)
![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4430464.png)
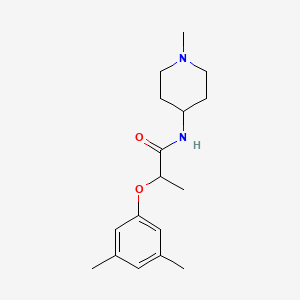
![1-cyclohexyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4430490.png)